molecular formula C25H29N5O5 B489064 7-(3,4-dimethoxyphenyl)-2-(3-hydroxypropyl)-N-(4-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 537699-23-3

7-(3,4-dimethoxyphenyl)-2-(3-hydroxypropyl)-N-(4-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B489064
CAS No.: 537699-23-3
M. Wt: 479.5g/mol
InChI Key: HXTLDVTVEPVOQZ-UHFFFAOYSA-N
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Description

7-(3,4-dimethoxyphenyl)-2-(3-hydroxypropyl)-N-(4-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a triazolopyrimidine core, which is known for its biological activity and potential therapeutic benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3,4-dimethoxyphenyl)-2-(3-hydroxypropyl)-N-(4-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide typically involves multiple steps, starting from readily available starting materials. A common synthetic route includes:

    Formation of the triazolopyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 3,4-dimethoxyphenyl group: This step often involves a coupling reaction using reagents such as palladium catalysts.

    Attachment of the 3-hydroxypropyl group: This can be done through nucleophilic substitution reactions.

    Incorporation of the 4-methoxyphenyl group: This step may involve further coupling reactions or nucleophilic aromatic substitution.

    Final modifications:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

7-(3,4-dimethoxyphenyl)-2-(3-hydroxypropyl)-N-(4-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkyl halides, and various nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activity. The triazolopyrimidine core is known for its interactions with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, 7-(3,4-dimethoxyphenyl)-2-(3-hydroxypropyl)-N-(4-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide may be investigated for its therapeutic potential. It could be explored as a treatment for various diseases, including cancer, infectious diseases, and neurological disorders.

Industry

In the industrial sector, this compound may find applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-(3,4-dimethoxyphenyl)-2-(3-hydroxypropyl)-N-(4-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular pathways and biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 7-(3,4-dimethoxyphenyl)-2-(3-hydroxypropyl)-N-(4-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and the triazolopyrimidine core. This structure imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

CAS No.

537699-23-3

Molecular Formula

C25H29N5O5

Molecular Weight

479.5g/mol

IUPAC Name

7-(3,4-dimethoxyphenyl)-2-(3-hydroxypropyl)-N-(4-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C25H29N5O5/c1-15-22(24(32)27-17-8-10-18(33-2)11-9-17)23(16-7-12-19(34-3)20(14-16)35-4)30-25(26-15)28-21(29-30)6-5-13-31/h7-12,14,23,31H,5-6,13H2,1-4H3,(H,27,32)(H,26,28,29)

InChI Key

HXTLDVTVEPVOQZ-UHFFFAOYSA-N

SMILES

CC1=C(C(N2C(=NC(=N2)CCCO)N1)C3=CC(=C(C=C3)OC)OC)C(=O)NC4=CC=C(C=C4)OC

Isomeric SMILES

CC1=C(C(N2C(=N1)N=C(N2)CCCO)C3=CC(=C(C=C3)OC)OC)C(=O)NC4=CC=C(C=C4)OC

Canonical SMILES

CC1=C(C(N2C(=NC(=N2)CCCO)N1)C3=CC(=C(C=C3)OC)OC)C(=O)NC4=CC=C(C=C4)OC

Origin of Product

United States

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